2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound “2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups including a pyridine ring, a triazole ring, and a pyrimidine ring . The molecule also contains a trifluoromethyl group and a methoxyphenyl group .
Scientific Research Applications
Antiasthma Agents
Research has identified certain triazolopyrimidine derivatives as effective mediators for inhibiting histamine release, a critical response in asthma attacks. These compounds were synthesized through a series of reactions starting from arylamidines, leading to the formation of triazolopyrimidines with notable activity. The study suggests their potential for further pharmacological evaluation as antiasthma agents (Medwid et al., 1990).
Novel Synthetic Pathways
A recent advancement in the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides showcases a metal-free, efficient method for constructing this scaffold. This strategy is highlighted for its short reaction times and high yields, emphasizing the utility of triazolopyrimidines in diverse synthetic applications (Zheng et al., 2014).
Antimicrobial and Antitumor Activity
Derivatives of triazolopyrimidine have been synthesized and evaluated for their antimicrobial and antitumor activities. Certain compounds exhibited inhibitory effects against a range of cancer cell lines and showed promising results as potential antimicrobial agents. This suggests the versatility of the triazolopyrimidine scaffold in developing new therapeutic agents (Hafez & El-Gazzar, 2009).
Anticonvulsant Activities
The design and synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been explored for their anticonvulsant activities. Studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests indicated that certain compounds possess high anticonvulsant activity, with specific structural motifs being critical for efficacy (Wang et al., 2015).
Medicinal Perspectives
An overview of synthetic and medicinal perspectives of [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold has been provided, detailing its wide range of pharmacological activities and significance in drug discovery. The review emphasizes the scaffold's potential in addressing various therapeutic needs, highlighting its importance in modern medicinal chemistry (Merugu et al., 2022).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5OS/c1-28-12-4-2-10(3-5-12)14-6-7-23-16-25-17(26-27(14)16)29-15-13(19)8-11(9-24-15)18(20,21)22/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMKGQVCXHWZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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